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Compound of Interest

Compound Name: Givinostat impurity 5-d4

Cat. No.: B12407231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterium-labeled Givinostat and

its associated impurities. Givinostat, a histone deacetylase (HDAC) inhibitor, has shown

therapeutic potential in various diseases, including Duchenne muscular dystrophy and

polycythemia vera.[1][2] Deuterium labeling is a strategic approach in drug development to

enhance pharmacokinetic profiles by leveraging the kinetic isotope effect. This guide delves

into the synthesis, characterization, and analysis of deuterated Givinostat and its impurities,

offering detailed experimental protocols and data presentation for researchers in the field.

Introduction to Deuterium-Labeled Givinostat
Deuterium labeling involves the selective replacement of hydrogen atoms with their heavier,

stable isotope, deuterium. This substitution can significantly impact the metabolic stability of a

drug by slowing down cytochrome P450-mediated metabolism, a common pathway for drug

clearance. For Givinostat, this could translate to a longer half-life, reduced dosing frequency,

and potentially an improved safety profile.

However, the synthesis of deuterium-labeled compounds is often not a straightforward process

and can result in a heterogeneous mixture of the desired product and various impurities.[3]

These impurities can be categorized as:

Isotopologues: Molecules that differ only in their isotopic composition. In the context of

deuterated Givinostat, this includes under- or over-deuterated versions of the parent
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molecule.

Isotopomers: Isomers having the same number of each isotopic atom but differing in their

positions.

Conventional Impurities: Byproducts, unreacted starting materials, and degradation products

arising from the synthetic process, similar to those found in the synthesis of the non-labeled

drug.

The presence and quantity of these impurities must be carefully controlled and characterized to

ensure the safety and efficacy of the deuterated active pharmaceutical ingredient (API).

Givinostat's Mechanism of Action
Givinostat exerts its therapeutic effects primarily through the inhibition of histone deacetylases

(HDACs), specifically class I and II HDACs.[4][5] This inhibition leads to the hyperacetylation of

histones, resulting in a more relaxed chromatin structure and altered gene expression.[6][7]

This epigenetic modification can upregulate the expression of genes involved in muscle repair

and downregulate those associated with inflammation and fibrosis, which is particularly relevant

in the context of Duchenne muscular dystrophy.[8][9]

Furthermore, Givinostat has been shown to target the JAK/STAT signaling pathway, particularly

in cells expressing the JAK2 V617F mutation, which is prevalent in myeloproliferative

neoplasms like polycythemia vera.[2][10] By down-regulating JAK2 and STAT5

phosphorylation, Givinostat can reduce the proliferation of malignant cells.[10]
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Caption: Givinostat's inhibition of HDACs leads to histone hyperacetylation and transcriptional

activation.
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Caption: Givinostat inhibits the JAK2(V617F)/STAT5 signaling pathway, reducing cell

proliferation.

Synthesis and Characterization of Deuterium-
Labeled Givinostat
The synthesis of deuterium-labeled Givinostat can be approached by introducing deuterium

atoms into key positions of the molecule that are susceptible to metabolic modification. Based

on the structure of Givinostat, potential sites for deuteration include the ethyl groups of the

diethylamino moiety and the methylene bridge.

Representative Synthetic Protocol for Givinostat-d10
This protocol describes a plausible synthetic route for Givinostat-d10, where the ten hydrogens

on the two ethyl groups of the diethylamino moiety are replaced with deuterium.

Materials:

6-(bromomethyl)-2-naphthoic acid

Diethylamine-d10

4-aminobenzoic acid

Thionyl chloride

Hydroxylamine hydrochloride

Appropriate solvents (e.g., THF, DMF) and reagents for organic synthesis.

Procedure:

Synthesis of 6-((diethylamino-d10)methyl)-2-naphthoic acid: React 6-(bromomethyl)-2-

naphthoic acid with diethylamine-d10 in a suitable solvent like acetonitrile in the presence of

a base such as potassium carbonate. The reaction mixture is stirred at room temperature

until completion, monitored by TLC or LC-MS. The product is then isolated and purified.
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Synthesis of (6-((diethylamino-d10)methyl)naphthalen-2-yl)methanol: The carboxylic acid

from the previous step is reduced to the corresponding alcohol using a reducing agent like

lithium aluminum hydride in an anhydrous solvent such as THF.

Synthesis of 4-(hydroxycarbamoyl)aniline: This intermediate can be prepared by reacting 4-

aminobenzoic acid with thionyl chloride to form the acid chloride, followed by reaction with

hydroxylamine hydrochloride.

Final Coupling Reaction: The alcohol from step 2 is reacted with a chloroformate, such as

phosgene or a phosgene equivalent, to form a reactive intermediate. This is then coupled

with 4-(hydroxycarbamoyl)aniline to yield Givinostat-d10. The final product is purified by

column chromatography or recrystallization.

Characterization of Deuterated Givinostat
The synthesized deuterium-labeled Givinostat must be thoroughly characterized to confirm its

structure, purity, and the extent of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Will show a significant reduction or absence of signals corresponding to the protons

on the diethylamino groups. The integration of the remaining proton signals relative to a

known internal standard can be used for quantitative analysis (qNMR).

²H NMR: Will show signals corresponding to the deuterium atoms, confirming their presence

and providing information about their chemical environment.

¹³C NMR: Can be used to confirm the overall carbon skeleton of the molecule.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the

deuterated molecule, confirming the incorporation of the expected number of deuterium

atoms.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the

location of the deuterium labels.
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Quantitative Analysis of Deuterium-Labeled
Givinostat Impurities
The quantitative analysis of impurities in deuterium-labeled Givinostat is crucial for quality

control. A combination of chromatographic and spectroscopic techniques is typically employed.

UPLC-MS/MS Method for Impurity Profiling
A sensitive and specific UPLC-MS/MS method can be developed and validated for the

simultaneous quantification of Givinostat-d10 and its potential impurities.

Instrumentation:

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (Representative):

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in

acetonitrile (B).

Flow Rate: 0.4 mL/min.

Column Temperature: 40 °C.

Mass Spectrometry Conditions (Representative):

Ionization Mode: Positive electrospray ionization (ESI+).

Multiple Reaction Monitoring (MRM) Transitions:

Givinostat (non-labeled): m/z 422.2 → 186.1[11]

Givinostat-d10: m/z 432.3 → 196.1 (hypothetical, based on fragmentation pattern)

Potential Impurities: Specific MRM transitions would need to be determined for each

identified impurity.
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Sample Preparation:

Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and diluted to an

appropriate concentration.

Quantitative NMR (qNMR) for Isotopic Purity
qNMR is a powerful technique for determining the purity and isotopic enrichment of deuterated

compounds without the need for a labeled reference standard for each impurity.

Procedure (Representative):

A precisely weighed amount of the deuterated Givinostat sample and a certified internal

standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g.,

DMSO-d6).

The ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay).

The integrals of specific, well-resolved signals of the analyte and the internal standard are

compared to calculate the purity of the analyte.

The isotopic purity can be determined by comparing the integral of the residual proton

signals at the deuterated positions to the integrals of non-deuterated positions in the

molecule.

Data Presentation
Quantitative data for deuterium-labeled Givinostat and its impurities should be presented in a

clear and structured format to allow for easy comparison and assessment of batch-to-batch

consistency.

Table 1: Representative Batch Analysis of Givinostat-d10
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Parameter Specification
Batch A
Results

Batch B
Results

Analytical
Method

Identity
Conforms to

structure
Conforms Conforms

¹H NMR, ¹³C

NMR, HRMS

Assay (Purity) ≥ 98.0% 99.2% 98.8% qNMR

Isotopic Purity

(Givinostat-d10)
≥ 98.0% 99.1% 98.5% HRMS

Isotopologue

Distribution
HRMS

d9 ≤ 1.5% 0.7% 1.2%

d8 ≤ 0.5% 0.2% 0.3%

Known Impurities UPLC-MS/MS

Givinostat Acid

Impurity
≤ 0.15% 0.08% 0.11%

Givinostat

Desethyl Impurity
≤ 0.15% Not Detected 0.05%

Any Unknown

Impurity
≤ 0.10% 0.06% 0.09% UPLC-MS/MS

Total Impurities ≤ 1.0% 0.34% 0.65% UPLC-MS/MS

Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the synthesis and

analysis of deuterium-labeled Givinostat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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